2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide
CAS No.: 70380-52-8
Cat. No.: VC20883015
Molecular Formula: C11H12BrCl2N3O2
Molecular Weight: 369.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70380-52-8 |
|---|---|
| Molecular Formula | C11H12BrCl2N3O2 |
| Molecular Weight | 369.04 g/mol |
| IUPAC Name | methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide |
| Standard InChI | InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H |
| Standard InChI Key | YLRMJCGZUFXWLD-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
| Canonical SMILES | COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Introduction
2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide is a complex organic compound with the molecular formula C11H12BrCl2N3O2. It is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound is notable for its use as an impurity in the synthesis of certain pharmaceuticals, such as anagrelide, which is used to treat conditions like essential thrombocythemia.
Computed Descriptors
-
IUPAC Name: methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate;hydrobromide
-
InChI: InChI=1S/C11H11Cl2N3O2.BrH/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13;/h2-3H,4-5H2,1H3,(H2,14,15);1H
-
InChIKey: YLRMJCGZUFXWLD-UHFFFAOYSA-N
-
SMILES: COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br
Synthesis Methods
The synthesis of 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide typically involves multi-step reactions starting from quinazoline precursors. The process may include esterification and halogenation steps to introduce the methyl ester and hydrobromide components.
Applications
-
Pharmaceutical Impurity: It is recognized as an impurity in the synthesis of certain drugs, such as anagrelide, which is used to reduce platelet count in conditions like essential thrombocythemia.
-
Research Compound: Used in studies related to quinazoline derivatives for their potential biological activities.
Regulatory Considerations
-
Controlled Product: May require special documentation for purchase or handling due to regulatory restrictions.
-
Freight Restrictions: Shipping may be restricted due to its chemical nature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume